(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
Description
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO6/c1-13-8-16(29-23(26)15-2-3-17-18(10-15)28-12-27-17)11-19-21(13)22(25)20(30-19)9-14-4-6-24-7-5-14/h2-11H,12H2,1H3/b20-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPHWFQKBDEIPX-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d][1,3]dioxole gathered pyrazole derivatives, have been reported to show excellent antimicrobial activity.
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines.
Biochemical Pathways
Compounds with similar structures have been reported to possess a wide range of biological and therapeutic properties.
Biological Activity
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects as documented in scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic and aldehyde precursors.
- Introduction of the Pyridine Ring : Condensation reactions with pyridine aldehydes under basic conditions are common.
- Carboxylate Attachment : The final structure is formed by introducing the benzo[d][1,3]dioxole moiety through further synthetic modifications.
The biological activity of this compound may involve interactions with specific enzymes or receptors. It is hypothesized to modulate enzymatic activities or receptor functions, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells. The interaction with cellular pathways involved in cell cycle regulation and apoptosis may explain the observed anticancer effects.
Antioxidant Effects
Compounds similar to (Z)-4-methyl-3-oxo have been reported to possess antioxidant activities, which could mitigate oxidative stress-related cellular damage.
Case Studies and Research Findings
- Antimicrobial Studies : A study on benzofuran derivatives revealed that compounds with a pyridine moiety exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies indicated that certain benzofuran-based compounds triggered apoptosis in breast cancer cell lines through the activation of caspase pathways .
- Antioxidant Evaluation : Compounds structurally related to (Z)-4-methyl-3-oxo were evaluated for their ability to scavenge free radicals, showing a significant reduction in reactive oxygen species (ROS) levels in cellular models .
Comparative Analysis
The biological activity of (Z)-4-methyl-3-oxo can be compared with other related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Benzofuran Derivative A | Antimicrobial | Inhibition of cell wall synthesis |
| Benzofuran Derivative B | Anticancer | Induction of apoptosis |
| Benzofuran Derivative C | Antioxidant | ROS scavenging |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound A : Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Molecular Formula : C₂₄H₂₁FN₂O₅S
- Key Differences: Replaces the benzo[d][1,3]dioxole group with a thiazolo-pyrimidine ring.
- Crystallography : Triclinic (P1 space group) with a = 11.7374 Å, b = 14.3062 Å, c = 14.5552 Å, α = 61.939°, β = 80.791°, γ = 84.878° .
- Bioactivity: Not explicitly reported, but the fluorine atom may enhance pesticidal or pharmacological activity .
Compound B : [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate ()
- Key Differences :
- Pyridin-3-ylmethylidene substituent instead of pyridin-4-yl.
- Altered hydrogen-bonding geometry due to the pyridine N-atom position.
- Implications : The pyridin-3-yl isomer may exhibit distinct crystal packing and solubility profiles compared to the target compound .
Compounds with Shared Benzo[d][1,3]dioxole Moieties
Compound C: [3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate ()
- Key Differences: Chromene core instead of dihydrobenzofuran. Methoxyphenoxy substituent increases steric bulk.
- Functional Impact : The chromene system may confer enhanced UV stability but reduced conformational flexibility compared to the target compound .
Crystallographic and Hydrogen-Bonding Analysis
The target compound’s Z-configuration and pyridin-4-ylmethylene group likely promote intermolecular hydrogen bonds between the pyridine N-atom and adjacent carbonyl or ether oxygens. This pattern contrasts with Compound A, where fluorine participates in C–H···F interactions . Graph set analysis (as per Etter’s rules) would classify these interactions as D (donor) and A (acceptor) motifs, critical for stabilizing crystal lattices .
Table 1: Crystallographic Comparison
Table 2: Bioactivity Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example, benzofuran and pyridine derivatives are coupled using a Pd-catalyzed cross-coupling reaction under inert conditions (e.g., N₂ atmosphere). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate stereoisomers. Confirm the (Z)-configuration using NOESY NMR to detect spatial proximity between the pyridinylmethylene and methyl groups .
Q. How should researchers validate the stereochemical purity of this compound?
- Methodological Answer : Combine X-ray crystallography (for definitive structural confirmation) with chiral HPLC (e.g., Chiralpak® IC column, 90:10 hexane/isopropanol mobile phase) to assess enantiomeric excess. For NMR, compare coupling constants (e.g., ) in the dihydrobenzofuran core to reference data from structurally analogous compounds .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-H bends.
- NMR : Assign protons in the pyridine ring (δ 7.5–8.5 ppm) and dihydrobenzofuran methyl group (δ ~2.1 ppm).
- HRMS : Use ESI+ mode to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the compound’s stability during kinetic studies?
- Methodological Answer : Perform accelerated stability testing in solvents like DMSO, MeOH, and THF at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-PDA at 254 nm. Use Arrhenius plots to extrapolate shelf-life. Polar aprotic solvents (e.g., DMSO) may stabilize the ester moiety by reducing hydrolysis .
Q. What experimental designs are suitable for studying its environmental fate in aquatic systems?
- Methodological Answer : Apply a tiered approach:
- Lab-scale : Use OECD 308 guidelines to assess biodegradation in water-sediment systems under controlled pH (6–8) and temperature (20–25°C).
- Field studies : Deploy passive samplers (e.g., POCIS) in freshwater ecosystems to measure bioaccumulation potential. Pair with LC-MS/MS for trace quantification (LOQ <1 ng/L) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>98% by HPLC). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms. For example, if anti-inflammatory activity varies, test COX-2 inhibition alongside NF-κB reporter assays to differentiate direct vs. indirect effects .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer : Optimize solvent mixtures (e.g., DCM/hexane diffusion) and employ seeding with microcrystals from analogous structures. For stubborn cases, use co-crystallization with heavy atoms (e.g., PtCl₄) to enhance X-ray diffraction resolution. Monitor crystal growth via polarized light microscopy .
Q. How does stereochemistry impact its pharmacological activity?
- Methodological Answer : Compare (Z)- and (E)-isomers using molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases). Validate with in vitro assays: IC₅₀ values for (Z)-isomers are often 10–100x lower due to optimal spatial alignment with hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
